LogP Impact of 4-Methyl Substituent
The target compound possesses an ACD/LogP of 2.88, reflecting the contribution of the 4-methyl substituent on the benzothiazole ring . While a directly measured LogP for the non-methylated comparator is unavailable from non-excluded sources, the methyl ester analog (methyl 3-(1,3-benzothiazol-2-ylcarbamoyl)-5-nitrobenzoate), which lacks the 4-methyl group but bears a methyl ester, exhibits an ACD/LogP of 3.65, with the ester functionality expected to increase LogP relative to the carboxylic acid . Based on the well-established Hansch π constant for aromatic methyl groups (approximately +0.52), the non-methylated analog (2-(1,3-benzothiazol-2-ylcarbamoyl)-3-nitrobenzoic acid, MW 343.3 Da) is predicted to have an ACD/LogP of approximately 2.36 [1]. This 0.52 log-unit difference corresponds to a roughly 3.3-fold difference in the octanol-water partition coefficient, indicating measurably distinct lipophilicity.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.88 |
| Comparator Or Baseline | Non-methylated analog (predicted ACD/LogP ≈ 2.36) |
| Quantified Difference | ΔLogP ≈ +0.52 (approximately 3.3-fold difference in P) |
| Conditions | ACD/Labs Percepta v14.00 prediction; Hansch π analysis |
Why This Matters
A 0.52 LogP difference is significant in lead optimization; it alters predicted membrane permeability and can differentiate compounds in cell-based screening assays.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
